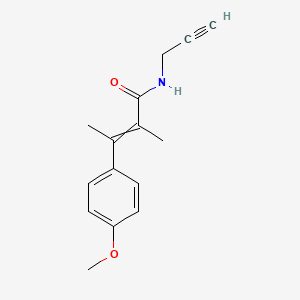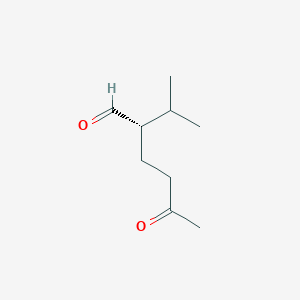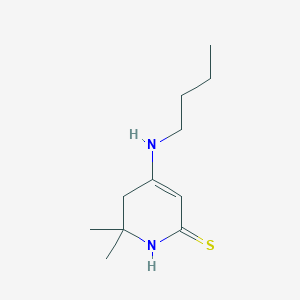
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring with a thione group at the 2-position, a butylamino group at the 4-position, and two methyl groups at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a butylamine derivative with a diketone precursor in the presence of a sulfur source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the pyridine ring and the incorporation of the thione group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the thione group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the butylamino group can interact with biological receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-sulfide: Contains a sulfide group instead of a thione group.
Uniqueness
4-(Butylamino)-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with carbonyl or sulfide groups. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
58913-39-6 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC 名称 |
4-(butylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C11H20N2S/c1-4-5-6-12-9-7-10(14)13-11(2,3)8-9/h7,12H,4-6,8H2,1-3H3,(H,13,14) |
InChI 键 |
ZWAXMCQJXNHJAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=S)NC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


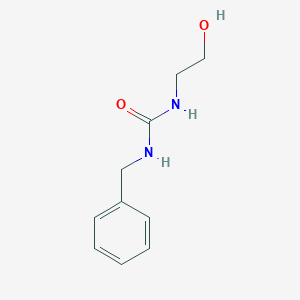
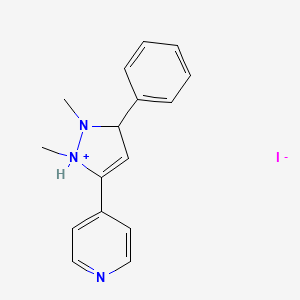
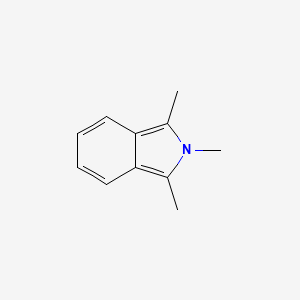
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
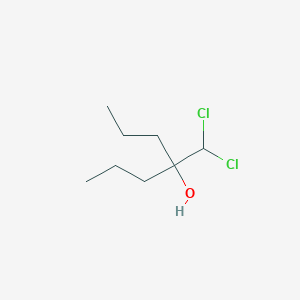
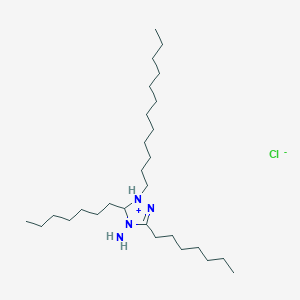
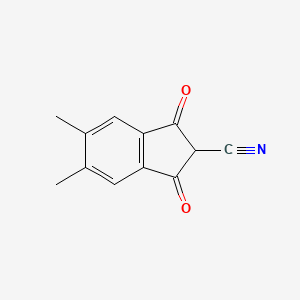
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
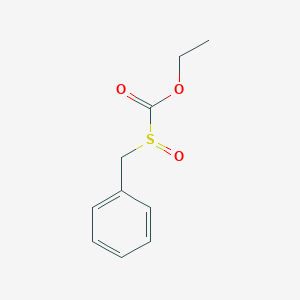
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
